molecular formula C17H19NO B263654 N-benzyl-4-(propan-2-yl)benzamide

N-benzyl-4-(propan-2-yl)benzamide

Katalognummer: B263654
Molekulargewicht: 253.34 g/mol
InChI-Schlüssel: ZNUYJGXLVGIPMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-4-(propan-2-yl)benzamide, also known as BPBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BPBA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.36 g/mol. In

Wissenschaftliche Forschungsanwendungen

N-benzyl-4-(propan-2-yl)benzamide has been extensively studied for its potential applications in various fields. One of the major areas of research is in the development of new drugs. This compound has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.

Wirkmechanismus

The mechanism of action of N-benzyl-4-(propan-2-yl)benzamide is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in inflammation and cancer progression. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-benzyl-4-(propan-2-yl)benzamide is its potential as a new drug candidate. This compound has been found to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for research on N-benzyl-4-(propan-2-yl)benzamide. One area of research is in the development of new drug formulations that can improve the solubility and bioavailability of this compound. Another area of research is in the identification of the specific enzymes and signaling pathways that are targeted by this compound. This can help to better understand the mechanism of action of this compound and to identify new drug targets. Finally, further studies are needed to evaluate the safety and efficacy of this compound in vivo, including in animal models and clinical trials.
Conclusion:
In conclusion, this compound is a promising compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties, making it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of this compound and to evaluate its safety and efficacy in vivo.

Synthesemethoden

N-benzyl-4-(propan-2-yl)benzamide can be synthesized through a multi-step process. The first step involves the reaction of benzylamine with 4-bromo-2-propanol to obtain N-benzyl-4-hydroxy-2-propanamine. This is followed by the reaction of N-benzyl-4-hydroxy-2-propanamine with 4-(tert-butyl)benzoyl chloride to obtain N-benzyl-4-(tert-butyl)benzamide. Finally, the tert-butyl group is removed through hydrogenolysis to obtain this compound.

Eigenschaften

Molekularformel

C17H19NO

Molekulargewicht

253.34 g/mol

IUPAC-Name

N-benzyl-4-propan-2-ylbenzamide

InChI

InChI=1S/C17H19NO/c1-13(2)15-8-10-16(11-9-15)17(19)18-12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,18,19)

InChI-Schlüssel

ZNUYJGXLVGIPMH-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2

Kanonische SMILES

CC(C)C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.